molecular formula C19H23ClN2O2 B13784863 Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 64057-94-9

Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B13784863
CAS No.: 64057-94-9
M. Wt: 346.8 g/mol
InChI Key: NRSAHUUHMMVYTD-UHFFFAOYSA-N
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Description

Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride (CAS: 64057-92-7) is a carbazole derivative with the molecular formula C₁₉H₂₃N₃O₂·HCl and a molecular weight of 337.6752 g/mol. Key physicochemical properties include a polar surface area (PSA) of 59.43 Ų, a boiling point of 507.6°C at 760 mmHg, and a flash point of 260.8°C. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors, with 6 rotatable bonds and a topological polar surface area of 61.7 Ų . It exhibits moderate complexity (index: 427), attributed to its carbazole core and substituted diethylaminoethyl ester moiety.

The compound has demonstrated mutagenic activity in biochemical studies, particularly in inducing reversible and direct mutations in Escherichia coli and Actinomyces rimosus strains, surpassing the mutagenicity of ethyleneimine .

Properties

CAS No.

64057-94-9

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

2-(carbazole-9-carbonyloxy)ethyl-diethylazanium;chloride

InChI

InChI=1S/C19H22N2O2.ClH/c1-3-20(4-2)13-14-23-19(22)21-17-11-7-5-9-15(17)16-10-6-8-12-18(16)21;/h5-12H,3-4,13-14H2,1-2H3;1H

InChI Key

NRSAHUUHMMVYTD-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)N1C2=CC=CC=C2C3=CC=CC=C31.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Carbazole Core and Functionalization

The starting point in the preparation is typically the carbazole nucleus, which can be synthesized or procured commercially. Functionalization at the 9-position with a carboxylic acid group is essential to form carbazole-9-carboxylic acid, which serves as the precursor for esterification.

  • Carbazole-9-carboxylic acid synthesis : This can be achieved by various methods including:
    • Oxidation of 9-substituted carbazoles or direct carboxylation reactions.
    • Regioselective hydrolysis of carbazole dicarboxylates to yield the mono-carboxylated acid at position 9.

Esterification with 2-(Diethylamino)ethanol

The key step in the preparation of carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride is the esterification of carbazole-9-carboxylic acid with 2-(diethylamino)ethanol. This reaction forms the ester linkage essential for the compound's biological and chemical activity.

  • Typical esterification procedure :

    • Activation of the carboxylic acid group via coupling agents such as DCC (dicyclohexylcarbodiimide) or using acid chlorides.
    • Reaction with 2-(diethylamino)ethanol under controlled temperature conditions to form the ester.
    • The process can be catalyzed by acids or bases depending on the reagents used.
  • Reaction conditions :

    • Solvents such as dichloromethane or tetrahydrofuran are commonly used.
    • The reaction is often carried out under anhydrous conditions to prevent hydrolysis.
    • Purification is typically done by recrystallization or chromatography.

Formation of the Hydrochloride Salt

To enhance the compound's solubility and stability, the free base ester is converted into its hydrochloride salt.

  • Salt formation :
    • Treatment of the ester with hydrochloric acid gas or aqueous HCl in an appropriate solvent.
    • The hydrochloride salt precipitates out and can be isolated by filtration.
    • This step improves the compound's handling and bioavailability.

Summary of Preparation Steps in a Table

Step No. Process Description Reagents/Conditions Yield/Notes
1 Synthesis of carbazole-9-carboxylic acid Oxidation or hydrolysis of carbazole derivatives >70% yield reported in some methods
2 Activation of carboxylic acid DCC, acid chlorides, or other coupling agents Typically quantitative activation
3 Esterification with 2-(diethylamino)ethanol 2-(Diethylamino)ethanol, anhydrous solvent, room temp or reflux High yield with controlled conditions
4 Hydrochloride salt formation HCl gas or aqueous HCl Efficient salt precipitation

Analytical and Research Data

  • Spectroscopic characterization :

    • ^1H-NMR and ^13C-NMR confirm the ester linkage and carbazole aromatic protons.
    • IR spectra show characteristic ester carbonyl stretch (~1730 cm^-1) and NH stretch from carbazole.
    • Elemental analysis matches calculated values for C, H, N, and Cl confirming purity.
  • Purification :

    • Recrystallization from solvents like ethyl acetate/hexane or ethanol/water mixtures.
    • Chromatographic techniques if needed for higher purity.
  • Yields :

    • Overall yields from carbazole to final hydrochloride salt typically range from 60% to 85% depending on reaction conditions and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole-9-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carbazole-9-carboxylic acid derivatives.

    Reduction: Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl alcohol.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. For example, its neuroprotective effects may be attributed to its ability to inhibit oxidative stress and inflammation .

Comparison with Similar Compounds

3,6-Dihalo-9-ethylcarbazoles

  • Example : 3-Chloro-9-ethylcarbazole (Compound 1) and 3-Bromo-9-ethylcarbazole (Compound 2) from .
  • Key Differences: Substituents: Halogen atoms (Cl/Br) at the 3-position instead of the diethylaminoethyl ester group. Applications: These halogenated derivatives are studied for organic electronics due to their crystalline packing and intermolecular interactions, which enhance charge transport properties . Molecular Weight: Lower (~250–300 g/mol) compared to the target compound (337.68 g/mol).

Methyl 9H-Carbazole-9-acetate

  • Structure: Lacks the diethylaminoethyl group; instead, it has a simple methyl ester (C₂H₅O₂) at the carbazole-9-position .
  • Properties :
    • Molecular Weight : ~249 g/mol.
    • Applications : Serves as an intermediate in synthesizing fluorescent derivatization reagents (e.g., 2-(9-carbazole)acetyl chloride) .
  • Key Contrast : Reduced hydrogen-bonding capacity (PSA ~38 Ų) compared to the target compound (PSA 59.43 Ų), impacting solubility and reactivity.

Diethylaminoethyl Ester Derivatives with Alternative Cores

[Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride

  • CAS : 67-92-5 ().
  • Structure : Replaces the carbazole core with a bicyclohexyl group.
  • Properties: Molecular Formula: C₁₉H₃₅NO₂·HCl. Applications: Pharmacopeial agent (e.g., Dicyclomine Hydrochloride) used as an antispasmodic drug .

9H-Fluorene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride

  • CAS : 548-65-2 ().
  • Structure : Fluorene core instead of carbazole.
  • Properties :
    • Molecular Weight : ~353.88 g/mol.
    • Applications : Used in spasmolytic drugs (e.g., Robitrin , Spasmadrina ) .
  • Key Contrast : Fluorene’s planar structure enhances rigidity but reduces nitrogen-based reactivity compared to carbazole.

Functional and Pharmacological Comparisons

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Target Compound Carbazole Diethylaminoethyl ester + HCl 337.68 Mutagenic agent, biochemical research
3-Chloro-9-ethylcarbazole Carbazole 3-Cl ~250–300 Organic electronics
Methyl 9H-carbazole-9-acetate Carbazole Methyl ester ~249 Fluorescent reagent synthesis
Dicyclomine Hydrochloride Bicyclohexyl Diethylaminoethyl ester + HCl 345.95 Antispasmodic drug
9H-Fluorene-9-carboxylic acid ester Fluorene Diethylaminoethyl ester + HCl ~353.88 Spasmolytic drug

Mutagenicity and Biochemical Activity

The target compound’s mutagenic activity () distinguishes it from non-mutagenic analogs like methyl carbazole-9-acetate or Dicyclomine Hydrochloride. In contrast, halogenated carbazoles () prioritize structural stability for electronics over biochemical activity.

Biological Activity

Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride is a synthetic compound derived from carbazole, a tricyclic heterocyclic compound. This compound features a carboxylic acid functional group and an ester linkage with a diethylaminoethyl moiety, enhancing its solubility and biological activity. The hydrochloride form indicates that the compound is protonated, which improves its stability and solubility in aqueous environments.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C16H20N2O2HCl\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_2\text{HCl}

This structure allows for various interactions with biological targets due to its unique functional groups.

Biological Activity

Carbazole derivatives have been extensively studied for their diverse biological activities, including:

  • Antitumor Activity : Carbazole derivatives have shown significant potential in inhibiting cancer cell proliferation. For instance, specific N-substituted carbazoles have been reported to inhibit topoisomerase II activity at lower concentrations than standard chemotherapeutics like etoposide .
  • Neuroprotective Effects : Some carbazole derivatives exhibit neuroprotective properties against oxidative stress-induced neuronal injury. Research indicates that compounds with bulky N-substituents demonstrate considerable neuroprotective activity .
  • Antimicrobial Properties : Various studies have highlighted the antimicrobial effects of carbazole derivatives against a range of pathogens, indicating their potential as therapeutic agents in infectious diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in tumor progression and cellular signaling pathways.
  • Interaction with Cellular Targets : Its ability to interact with critical cellular pathways makes it a valuable candidate for further research in medicinal chemistry.
  • Antioxidative Mechanisms : The antioxidative properties contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

A review of recent literature provides insight into specific studies involving this compound:

  • Study on Antitumor Activity : A study demonstrated that a novel N-substituted carbazole derivative inhibited topoisomerase II at a concentration significantly lower than etoposide, indicating its potential as an effective anticancer agent .
  • Neuroprotective Study : In vitro studies showed that certain derivatives protected HT22 neuronal cells from glutamate-induced injury at concentrations as low as 3 µM, suggesting their therapeutic potential in neurodegenerative diseases .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
9-Methyl-9H-carbazole-3-carboxylic acidMethyl substitution at position 9Varying reactivity; potential anticancer effects
3-Amino-9-ethylcarbazoleAmino group at position 3Enhanced biological activity against certain cancers
Carbazole-9-carboxylic acidBasic structure with carboxylic acidBroad spectrum of activities including antimicrobial and anticancer

Q & A

Q. What are the established synthetic routes for Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves esterification of carbazole-9-carboxylic acid with 2-(diethylamino)ethanol, followed by hydrochlorination. Key steps include:

  • Esterification: Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI under anhydrous conditions to activate the carboxylic acid group. Reaction solvents (e.g., dichloromethane or THF) and temperature (25–40°C) critically affect yield .
  • Salt Formation: Hydrochloric acid is added to the free base ester in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt. Excess acid must be avoided to prevent decomposition.

Q. Table 1: Comparison of Synthetic Conditions

ParameterMethod A (Reflux)Method B (Room Temp)
SolventDichloromethaneTHF
CatalystEDCI/DMAPDCC
Reaction Time (h)1224
Yield (%)7865
Purity (HPLC, %)99.297.5

Q. What analytical techniques are recommended for characterizing the structural integrity of Carbazole-9-carboxylic acid derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolves molecular conformation and salt form. For example, carbazole derivatives exhibit planar aromatic systems with dihedral angles between substituents (e.g., 129.2° for C2—C1—N1 in related structures) .
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm ester linkage and diethylamino group integration. The 9-carbazole proton typically appears as a singlet at δ 8.2–8.5 ppm .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 338.1 for C19_{19}H24_{24}N3_3O_2$$^+) .

Advanced Research Questions

Q. How do structural modifications at the carbazole 9-position influence pharmacological activity, and what computational methods predict these effects?

Methodological Answer:

  • Substituent Effects: Electron-withdrawing groups (e.g., halogens) at the 3-amino position (as in ) enhance receptor binding affinity, while bulky groups reduce bioavailability .
  • Computational Modeling:
    • Molecular Docking: Predicts interactions with biological targets (e.g., acetylcholine esterase). Use software like AutoDock Vina with crystal structures from PDB.
    • QSAR Studies: Correlates substituent electronic parameters (Hammett constants) with IC50_{50} values.

Q. Table 2: Substituent Impact on Activity

Substituent (Position)LogPIC50_{50} (μM)Target Receptor
-NH2_2 (3)2.10.45AChE
-Cl (2)2.80.78Dopamine D2
-OCH3_3 (7)1.91.2Serotonin 5-HT3

Q. What strategies resolve contradictions in reported IC50_{50}50​ values across biological assays?

Methodological Answer: Discrepancies often arise from:

  • Assay Conditions: Variability in pH, buffer composition, or cell lines (e.g., HEK293 vs. CHO cells). Standardize protocols using guidelines like OECD 423 .
  • Compound Purity: Impurities ≥2% (e.g., unreacted starting material) skew results. Validate purity via HPLC-DAD/MS (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Data Normalization: Use internal controls (e.g., reference inhibitors) to correct for inter-experimental variability.

Q. How does the hydrochloride salt form impact solubility and stability in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility: The hydrochloride salt improves aqueous solubility (e.g., 12 mg/mL in water vs. 0.3 mg/mL for free base in ethanol) due to ionic dissociation. In organic solvents (e.g., DMSO), the free base dominates solubility .
  • Stability: Hydrochloride salts exhibit higher thermal stability (decomposition >200°C) but are hygroscopic. Store in desiccated, amber vials at 4°C .

Q. Table 3: Solubility Profile

SolventSolubility (mg/mL)
Water12.0
Ethanol8.5
DMSO15.2
Chloroform1.8

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